1-Phenylvinylzinc bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

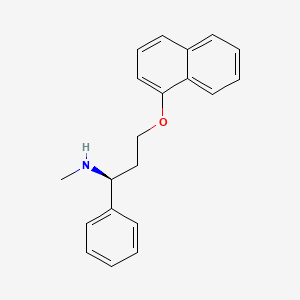

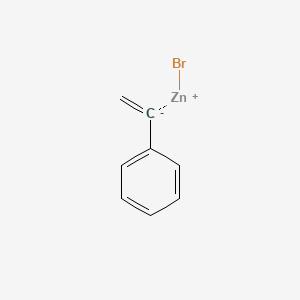

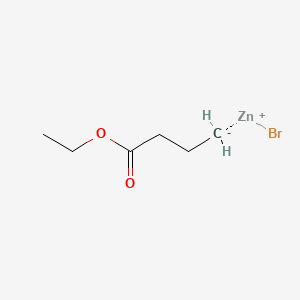

1-Phenylvinylzinc bromide is a useful research compound. Its molecular formula is C8H7BrZn and its molecular weight is 248.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Reactions : Phenylzinc bromide has been employed in chemical research for the synthesis of complex organic compounds. Wittig (1980) discusses the use of phenyl groups in the weakening of C-C linkages, leading to the formation of diradicals, a concept applicable to 1-Phenylvinylzinc bromide as well (Wittig, 1980).

Photoluminescent Materials : Derivatives of similar compounds have been used to create photoluminescent materials. For instance, derivatives of 1-benzyl-4-(4-triphenylvinylphenyl) pyridinium bromide have shown mechanofluorochromism and aggregation-induced emission characteristics. Such properties are important for developing new materials with specific light-emitting features (Weng et al., 2018).

Pharmaceutical Research : Some studies have explored the transport mechanism of compounds structurally related to this compound in cancer research. For instance, the transport of 1-(2-Methoxyethyl)-2-methyl-4,9-dioxo-3-(pyrazin-2-ylmethyl)- 4,9-dihydro-1H-naphtho[2,3-d]imidazolium bromide, a survivin suppressant, has been studied in relation to its anticancer properties (Minematsu et al., 2010).

Catalysis and Chemical Reactions : The catalysis of reactions involving organozinc bromides, such as cobalt-catalyzed cross-coupling, is another area of application. This research is significant for the development of new synthetic pathways in organic chemistry (Corpet et al., 2014).

Environmental Studies and Sensor Development : Research has also been conducted on the use of bromide ions in environmental studies and the development of selective sensors. For example, bromide selective electrodes based on certain macrocyclic complexes have been explored for environmental monitoring and analysis (Singh et al., 2006).

Safety and Hazards

1-Phenylvinylzinc bromide is an organic compound that is irritating to the skin and eyes . It is recommended to use protective gloves and goggles to avoid contact with skin and inhalation of vapors . Storage should be in sealed containers, away from fire and oxidant . If exposed or inhaled, rinse immediately with clean water and seek medical assistance .

Properties

IUPAC Name |

bromozinc(1+);ethenylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7.BrH.Zn/c1-2-8-6-4-3-5-7-8;;/h3-7H,1H2;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPAIHQXNWCNTRT-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=[C-]C1=CC=CC=C1.[Zn+]Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrZn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Docosyl-4-[2-(4-hydroxyphenyl)ethenyl]pyridin-1-ium bromide](/img/structure/B1147381.png)